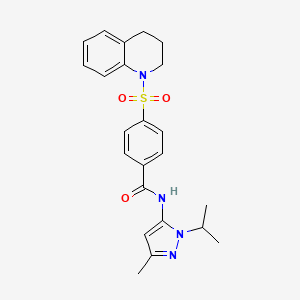
4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)benzamide is a useful research compound. Its molecular formula is C23H26N4O3S and its molecular weight is 438.55. The purity is usually 95%.
BenchChem offers high-quality 4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis of Heterocyclic Derivatives
Research focuses on the synthesis of novel heterocyclic compounds, including pyrazolopyridine and quinoline derivatives, which are of interest due to their potential pharmacological activities. For instance, the synthesis of various pyrazolopyridine derivatives demonstrates the interest in developing new molecules that can serve as the basis for drug development due to their antioxidant properties. These compounds have shown promise in protecting DNA from damage induced by certain agents, indicating their potential as therapeutic agents (Gouda, 2012).
Anticancer and Antimicrobial Activities
Several studies explore the biological activities of synthesized compounds, including their anticancer and antimicrobial properties. For example, derivatives of indapamide have been synthesized and evaluated for their proapoptotic activity on melanoma cell lines, with some compounds demonstrating significant growth inhibition. This suggests the potential use of similar compounds in cancer therapy (Yılmaz et al., 2015). Additionally, the development of fluoro-substituted benzothiazoles comprising sulphonamido quinazolinyl imidazole for biological screening indicates the broad interest in creating molecules with varied biological activities (Patel et al., 2009).
Pharmaceutical Agent Development
The synthesis and evaluation of novel compounds for their potential as pharmaceutical agents is a significant area of research. Studies on the creation and characterization of N-acylhydrazones, for example, delve into the structural aspects that influence their biological activity, aiming to understand how these compounds can be optimized for therapeutic uses (Munir et al., 2021).
Mecanismo De Acción
Target of Action
The compound, also known as Pralsetinib , is a highly efficient and selective inhibitor of the RET (c-RET) protein . The RET protein is a receptor tyrosine kinase involved in cell growth and differentiation .
Mode of Action
Pralsetinib binds to the RET protein, inhibiting its kinase activity . This prevents the activation of downstream signaling pathways that promote cell proliferation and survival . It has shown effective inhibition against common RET oncogenic mutations with an IC50 value of approximately 0.4 nM .
Biochemical Pathways
The primary pathway affected by Pralsetinib is the RET signaling pathway . By inhibiting RET, Pralsetinib disrupts several downstream pathways, including the MAPK/ERK and PI3K/AKT pathways . These pathways are involved in cell proliferation, survival, and differentiation .
Result of Action
By inhibiting RET, Pralsetinib can halt the growth and proliferation of cells with oncogenic RET mutations . This can lead to the shrinkage of tumors and potentially halt the progression of cancers driven by these mutations .
Propiedades
IUPAC Name |
4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)-N-(5-methyl-2-propan-2-ylpyrazol-3-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O3S/c1-16(2)27-22(15-17(3)25-27)24-23(28)19-10-12-20(13-11-19)31(29,30)26-14-6-8-18-7-4-5-9-21(18)26/h4-5,7,9-13,15-16H,6,8,14H2,1-3H3,(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCSMJQUFYIHZNN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCCC4=CC=CC=C43)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

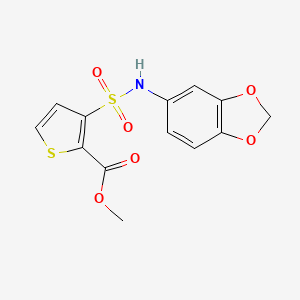
![2-((3-(3,5-dimethylphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-phenylacetamide](/img/structure/B2795492.png)
![N-(13-oxo-6,7,7a,8,9,10,11,13-octahydrobenzo[b]pyrido[1,2-e][1,5]oxazocin-2-yl)-1-(thiophen-2-yl)cyclopentanecarboxamide](/img/structure/B2795493.png)
![3-{1H,4H,6H,7H-pyrano[4,3-c]pyrazol-3-yl}azetidine dihydrochloride](/img/structure/B2795494.png)
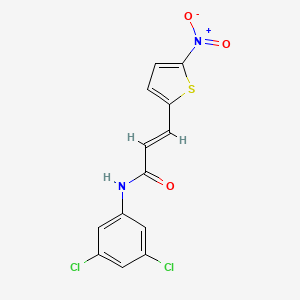




![N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-3,4,5-trimethoxybenzamide](/img/structure/B2795504.png)
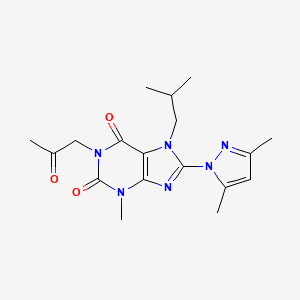
![2-(2-(4-(2-(6-methoxy-3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2795507.png)
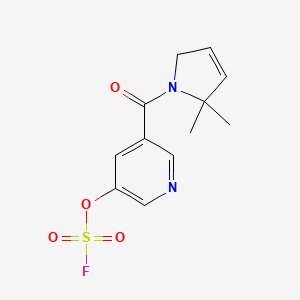
![2-(1-(3,4-dimethylphenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetonitrile](/img/structure/B2795509.png)